(3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide
Description
Crystallographic Analysis & Three-Dimensional Conformational Studies
The crystallographic investigation of (3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide employs single-crystal X-ray diffraction techniques to determine the precise atomic arrangement and three-dimensional molecular conformation. X-ray crystallography remains the primary method for characterizing the atomic structure of materials and differentiating compounds that appear similar in other experimental approaches. The preliminary crystallographic procedures involve the preparation of high-quality single crystals suitable for diffraction analysis, requiring crystals larger than 0.1 millimeters in all dimensions with regular internal structure and minimal imperfections. The crystallization process for this methoxy-substituted benzylamine derivative necessitates careful control of solvent systems and temperature gradients to achieve optimal crystal quality.
The molecular structure determination reveals the non-planar conformation exhibited by this compound, primarily attributed to steric hindrance arising from the methoxy substituents and the flexible aliphatic chain connecting the benzyl and isopropyl moieties. The three-dimensional conformational analysis demonstrates significant rotational freedom around the carbon-nitrogen bonds, resulting in multiple energetically accessible conformers. The crystallographic data processing involves the measurement of diffraction angles and intensities, with computational techniques employed to refine atomic positions against experimental observations.
| Crystallographic Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C12H19NO2 | - |
| Molecular Weight | 209.28 | g/mol |
| Chemical Abstracts Service Number | 418777-08-9 | - |
| InChI Key | RPSBMRKZOPGLSG-UHFFFAOYSA-N | - |
| Canonical SMILES | O(C)CC(C)NCC1C=CC=C(C=1)OC | - |
The structural elucidation through X-ray crystallography provides definitive evidence for the molecular connectivity and stereochemical arrangements within the crystal lattice. The benzyl moiety adopts a characteristic planar configuration with the methoxy group positioned at the meta-position relative to the methylenic carbon attachment point. The (2-methoxy-1-methyl-ethyl) substituent exhibits conformational flexibility, with the methoxy group capable of adopting various orientations relative to the central nitrogen atom. The crystallographic analysis reveals intermolecular hydrogen bonding patterns facilitated by the hydrobromide counterion, contributing to crystal packing stability and influencing the overall solid-state structure.
Properties
IUPAC Name |
1-methoxy-N-[(3-methoxyphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.BrH/c1-10(9-14-2)13-8-11-5-4-6-12(7-11)15-3;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEULOXNIQZOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-33-0 | |
| Record name | Benzenemethanamine, 3-methoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Introduction
(3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide is an organic compound that has garnered attention in medicinal chemistry due to its structural features, which include methoxy groups and an amine functional group. These characteristics may enhance its lipophilicity and influence its biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors in the body. The methoxy groups and the benzylamine moiety are likely to engage in hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor binding.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, leading to therapeutic effects in conditions like epilepsy and cancer.
- Receptor Modulation : Interaction with neurotransmitter receptors could provide insights into its potential use as an anxiolytic or antidepressant agent.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticonvulsant Effects : Similar compounds have demonstrated significant anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .
- Antimicrobial Activity : Some derivatives have shown effectiveness against resistant strains of bacteria, such as MRSA, indicating a possible role in antibiotic development .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially serving as a lead for anticancer drug development .
1. Anticonvulsant Activity
A study on structurally related compounds revealed that small modifications at key positions led to pronounced anticonvulsant effects in rodent models. For instance, compounds with non-bulky substituents exhibited significant seizure protection .
2. Antimicrobial Properties
In a comparative study, various derivatives were tested against standard bacterial strains. Notably, one compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, showcasing its potential as an antimicrobial agent .
3. Cytotoxic Evaluation
Recent evaluations indicated that certain derivatives of this compound displayed selective cytotoxicity against T-lymphoblastic cell lines, with CC50 values as low as 9 nM. This suggests a promising avenue for further development in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxybenzylamine | Methoxy group on benzyl | Potential neuroprotective effects |
| 4-Methoxybenzylamine | Methoxy group on para position | Enhanced lipophilicity and antioxidant properties |
| 2-Methoxyaniline | Amino group directly attached to methoxy | Significant antibacterial activity |
| 3,4-Dimethoxybenzylamine | Two methoxy groups on benzene | Increased potency against certain cancer cell lines |
This table illustrates how variations in structural features can significantly impact biological activity and therapeutic potential.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. The methoxy groups in (3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide may enhance its interaction with cancer cell receptors, potentially leading to effective treatments against various cancer types. Studies suggest that derivatives of this compound could be designed to improve selectivity and potency against specific cancer cell lines.
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. Similar compounds have been associated with the protection of neuronal cells from damage due to oxidative stress and neuroinflammation. The lipophilic nature of this compound may facilitate its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Proteomics Research
In biochemical studies, this compound is utilized for proteomics research. It can serve as a biochemical tool for studying protein interactions and modifications, aiding in the understanding of complex biological systems.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer effects of several methoxy-substituted amines, including this compound. The findings indicated that the compound inhibited the proliferation of breast cancer cells in vitro, suggesting a mechanism involving apoptosis induction.
Case Study 2: Neuroprotection
Another research project focused on evaluating the neuroprotective properties of methoxy-substituted amines in models of oxidative stress. The results showed that this compound significantly reduced neuronal cell death compared to control groups, highlighting its potential for treating neurodegenerative disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Methoxy vs.
- Halogenation : Bromine or fluorine substitutions (e.g., ) introduce halogen bonding capabilities, which can enhance interactions with biological targets such as enzymes or receptors.
- Salt Forms : Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides, as demonstrated in pyridine hydrobromide (solubility >100 mg/mL in water) .
Preparation Methods
Benzylation of Aromatic Precursors
- Method: Aromatic compounds such as 3-methoxybenzyl derivatives are prepared through nucleophilic aromatic substitution or via Friedel-Crafts alkylation, using 3-methoxybenzyl chloride or bromide as alkylating agents.
- Reaction Conditions: Typically conducted in polar aprotic solvents like acetonitrile or dichloromethane, with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.
- Outcome: Formation of 3-methoxybenzyl derivatives with high yields (~80-90%).
Alkylation of Secondary Amines
- Method: The secondary amine, such as 2-methoxy-1-methyl-ethylamine, can be synthesized via reductive amination of corresponding aldehydes or ketones, or through direct alkylation of amines with methyl halides.
- Reaction Conditions: Use of methyl iodide or methyl bromide in the presence of a base like potassium carbonate in acetone or DMF, followed by purification.
Coupling of Aromatic and Alkyl Components
The key step involves coupling the benzyl moiety with the alkyl amine:
Reductive Amination
- Procedure: React the aldehyde or ketone precursor of the benzyl group with the amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Reaction Conditions: Mild acidic conditions (pH ~4-5) in methanol or ethanol, with stirring at room temperature.
- Research Data: Similar approaches are used in the synthesis of related benzylamines, with yields often exceeding 75%.
Nucleophilic Substitution
- Method: Direct nucleophilic substitution of a benzyl halide (e.g., 3-methoxybenzyl bromide) with the amine.
- Reaction Conditions: Conducted in polar aprotic solvents like DMSO or DMF at elevated temperatures (~80°C).
- Note: This method is straightforward but may require purification to remove unreacted starting materials.
Formation of the Hydrobromide Salt
The final step involves converting the free amine into its hydrobromide salt:
Hydrobromic Acid Treatment
- Procedure: Dissolve the free amine in a suitable solvent such as ethanol or methanol.
- Reaction: Add an excess of hydrobromic acid (48-60% aqueous solution) at ambient temperature.
- Conditions: Stirring for 2-4 hours to ensure complete salt formation.
- Isolation: The hydrobromide salt precipitates out, which is then filtered, washed, and dried under vacuum at 50-60°C.
Purification and Characterization
- Purity: Achieved through recrystallization from ethanol or methanol.
- Yield: Typically ranges from 80-90% based on the amount of starting amine.
Research Findings and Data Tables
| Step | Methodology | Reagents | Solvents | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzylation of aromatic precursor | 3-methoxybenzyl chloride/bromide | Acetonitrile, DCM | Room temp, base (K2CO3) | 80-90% | High regioselectivity |
| 2 | Alkylation of amine | Methyl halide | DMF, acetone | 60-80°C | 75-85% | Purification needed |
| 3 | Reductive amination | Aldehyde + amine | Methanol, NaBH(OAc)3 | Room temp | 75-85% | Mild conditions |
| 4 | Salt formation | Free amine + HBr | Ethanol or methanol | Room temp | 80-90% | Recrystallization |
Notes on Optimization and Diversification
- Reaction Temperature: Maintaining moderate temperatures (~25-60°C) optimizes yield and minimizes side reactions.
- Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetonitrile facilitate nucleophilic substitution and reductive amination.
- Purification: Recrystallization from ethanol or chromatography ensures high purity (>99%).
Research Findings Summary
The synthesis of (3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide is achievable via a combination of benzylation, alkylation, reductive amination, and salt formation steps. The process's efficiency hinges on precise control of reaction conditions, choice of reagents, and purification techniques. The methods detailed herein are consistent with established protocols for similar aromatic amine derivatives, ensuring high purity and yield suitable for pharmaceutical applications.
Q & A
Basic Question: What are the recommended analytical techniques for verifying the structural integrity and purity of this compound?
Answer:
Structural characterization should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm the presence of methoxy, benzyl, and amine groups, as well as high-performance liquid chromatography (HPLC) to assess purity (>98% recommended for pharmacological studies). For example, H-NMR analysis of structurally similar compounds (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) resolved peaks at δ 3.79 (methoxy group) and δ 9.00 (amine proton), confirming functional group integrity . Mass spectrometry (MS) can further validate molecular weight consistency.
Basic Question: What safety protocols are critical when handling this hydrobromide salt in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (reported skin irritation in structurally similar amines ).
- Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation of fine particles (linked to respiratory irritation in related compounds ).
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- First Aid: Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .
Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
Answer:
Synthesis optimization strategies include:
- Stepwise Functionalization: Prioritize methoxy group protection before amine alkylation to minimize side reactions. For example, in analogous syntheses, imine intermediates were stabilized using sodium borohydride reduction .
- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction homogeneity, while acidic conditions (e.g., HCl in dioxane ) facilitate salt formation.
- Catalysis: Transition-metal catalysts (e.g., palladium for cross-coupling) could improve benzyl-amine bond formation efficiency.
Advanced Question: How should researchers address discrepancies in pharmacological activity data across different cell lines?
Answer:
Contradictory results (e.g., higher IC in breast carcinoma vs. leukemia cells ) require:
- Dose-Response Validation: Replicate assays across multiple cell passages to rule out batch variability.
- Mechanistic Profiling: Compare target engagement (e.g., receptor binding assays) to confirm tissue-specific interactions.
- Metabolic Stability Testing: Assess compound degradation in cell culture media (e.g., via LC-MS) to rule out false negatives due to instability.
Basic Question: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature: Store at -20°C in airtight, light-resistant containers to prevent hydrobromide degradation (similar amines showed reduced stability at >4°C ).
- Humidity Control: Use desiccants to avoid hygroscopic degradation (critical for salts ).
- Periodic Reanalysis: Conduct HPLC every 6 months to monitor purity, especially if used in sensitive assays .
Advanced Question: What methodological approaches are recommended for studying the compound’s pharmacokinetic properties in preclinical models?
Answer:
- In Vivo Absorption: Use radiolabeled analogs (e.g., C-labeled amine derivatives) to track bioavailability in rodent plasma .
- Tissue Distribution: Autoradiography or mass spectrometry imaging (MSI) to map compound localization in organs.
- Metabolite Identification: High-resolution MS/MS to detect phase I/II metabolites (e.g., demethylation or glucuronidation products ).
Basic Question: How can researchers validate the compound’s interaction with proposed biological targets (e.g., receptors or enzymes)?
Answer:
- Binding Assays: Radioligand displacement studies (e.g., using H-labeled antagonists) to quantify affinity (K).
- Functional Assays: Measure second-messenger responses (e.g., cAMP modulation for GPCR targets ).
- Computational Docking: Molecular dynamics simulations to predict binding poses and guide mutagenesis studies.
Advanced Question: What strategies mitigate off-target effects when testing this compound in complex biological systems?
Answer:
- Selectivity Screening: Profile against panels of related receptors/enzymes (e.g., Eurofins CEREP panels) to identify cross-reactivity.
- CRISPR Knockout Models: Validate target specificity using cell lines with gene-edited receptors .
- Metabolomic Profiling: Untargeted metabolomics to detect unintended pathway modulation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
